ethyl (2Z)-2-[(4-chlorobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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Overview
Description
ethyl (2Z)-2-[(4-chlorobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a chemical compound with the molecular formula C20H17ClN2O3S and a molecular weight of 400.88.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-[(4-chlorobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazole with 4-chlorobenzoyl chloride, followed by the addition of ethyl acetoacetate and subsequent cyclization. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
ethyl (2Z)-2-[(4-chlorobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
ethyl (2Z)-2-[(4-chlorobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-[(4-chlorobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
ethyl (2Z)-2-[(4-chlorobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate can be compared with other similar compounds, such as:
2-aminobenzothiazole derivatives: These compounds share the benzothiazole core structure and exhibit similar bioactive properties.
4-chlorobenzoyl derivatives: Compounds with the 4-chlorobenzoyl group may have comparable chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(4-chlorobenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-3-11-23-16-10-7-14(19(25)26-4-2)12-17(16)27-20(23)22-18(24)13-5-8-15(21)9-6-13/h3,5-10,12H,1,4,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVVBAZKTZPRRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Cl)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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